molecular formula C12H15NO3 B2719443 4-(Diethylcarbamoyl)benzoic acid CAS No. 71888-24-9

4-(Diethylcarbamoyl)benzoic acid

Cat. No. B2719443
CAS RN: 71888-24-9
M. Wt: 221.256
InChI Key: DGZGEKOOJZWDQO-UHFFFAOYSA-N
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Description

4-(Diethylcarbamoyl)benzoic acid is a chemical compound with the molecular formula C12H15NO3 . It contains a total of 31 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aromatic tertiary amide, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 4-(Diethylcarbamoyl)benzoic acid includes a six-membered aromatic ring, a carboxylic acid group, and a tertiary amide group . The molecule contains a total of 31 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds .

Scientific Research Applications

Benzoic Acid Derivatives in Various Industries

4-(Diethylcarbamoyl)benzoic acid, as a derivative of benzoic acid, shares some common applications with other benzoic acid derivatives. Benzoic acid and its derivatives are widely used due to their antibacterial and antifungal properties. These compounds find applications in various industries including food, cosmetics, hygiene, and pharmaceuticals. They are utilized as preservatives and flavoring agents, and their widespread occurrence leads to significant environmental distribution, resulting in extensive human exposure (del Olmo, Calzada, & Nuñez, 2017).

Crystal Structure Determination in Pharmaceuticals

The crystal structure of certain benzoic acid derivatives is crucial in the pharmaceutical industry. For instance, the crystal structure of a drug molecule with a benzoic acid derivative was determined using a combination of NMR spectroscopy, crystal structure prediction, and density functional theory. This methodology is particularly significant for understanding the structure of large drug molecules, which aids in pharmaceutical development (Baias et al., 2013).

Biosensor Development in Microbial Engineering

Benzoic acid derivatives play a role in microbial engineering. A synthetic biosensor was developed to detect different benzoic acid derivatives, including 4-hydroxybenzoic acid. This biosensor is useful for high throughput screening in metabolic engineering, enabling the efficient production of benzoic acid derivatives through genetically modified yeast strains (Castaño-Cerezo et al., 2020).

Thermodynamic Studies in Process Design

In the field of process design, especially in pharmaceutical research, understanding the thermodynamic phase behavior of benzoic acid derivatives is critical. Studies involving benzoic acid and chlorobenzoic acids have focused on their stability and solubility in various solvents, which is crucial for pharmaceutical process design (Reschke et al., 2016).

Role in Organic Synthesis

Benzoic acid derivatives are significant in organic synthesis, particularly in the development of new pharmaceutical compounds. They serve as key structural motifs in drug molecules and natural products. For example, specific benzoic acid derivatives have been utilized for meta-C–H olefination, a method that provides a synthetically useful tool for efficient organic synthesis (Li et al., 2016).

Antimicrobial Activities

Certain benzoic acid derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against various bacterial strains, highlighting their potential in the development of new antimicrobial agents (Nasab et al., 2017).

Safety And Hazards

The safety data sheet for 4-(Diethylcarbamoyl)benzoic acid indicates that it may cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

4-(diethylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZGEKOOJZWDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethylcarbamoyl)benzoic acid

Synthesis routes and methods

Procedure details

In 25 ml of methanol was dissolved 5.44 g of methyl 4-[(diethylamino)carbonyl]-benzoate. After adding 25 ml of 1 mol/L aqueous solution of sodium hydroxide at 0-5° C., the mixture was stirred at ambient temperature for 2 hours. The reaction mixture was poured into a mixture of water and ethyl acetate, and the aqueous layer was separated. The aqueous layer was mixed with ethyl acetate, pH was adjusted to 1.5 with 6 mol/L hydrochloric acid, and the organic layer was separated. The organic layer was washed successively with water and saturated aqueous solution of sodium chloride and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. Diisopropyl ether was added to the residue, and the deposited crystal was collected by filtration to obtain 2.94 g of 4-[(diethylamino)carbonyl]-benzoic acid as a colorless crystalline product.
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